molecular formula C15H20ClNO3 B5444630 2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide

2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide

Cat. No.: B5444630
M. Wt: 297.78 g/mol
InChI Key: WCMGDDIRMFAQBO-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide is an organic compound that features a chlorophenoxy group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide typically involves the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 3-chlorophenoxyacetic acid is then reacted with 1-(tetrahydrofuran-2-yl)ethylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used.

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chlorophenoxy group can interact with hydrophobic pockets, while the amide and tetrahydrofuran groups can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
  • 2-(3-bromophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
  • 2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)methyl]propanamide

Uniqueness

2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide is unique due to the specific positioning of the chlorine atom on the phenoxy group and the presence of the tetrahydrofuran ring. These structural features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-10(14-7-4-8-19-14)17-15(18)11(2)20-13-6-3-5-12(16)9-13/h3,5-6,9-11,14H,4,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMGDDIRMFAQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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